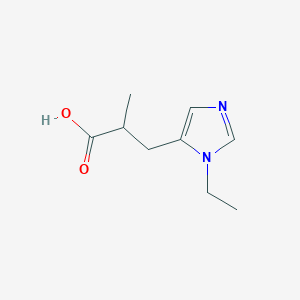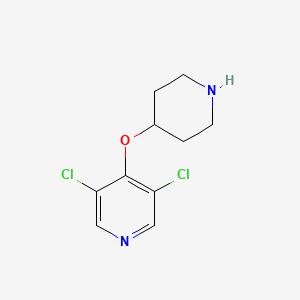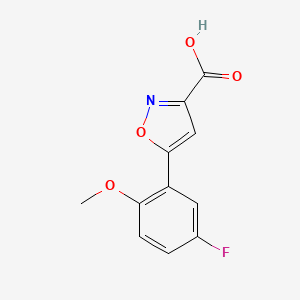
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve the use of microwave irradiation to accelerate the reaction. For instance, dry DMF (dimethylformamide) can be used as a solvent under microwave irradiation at 120°C for 1 hour .
化学反応の分析
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
科学的研究の応用
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid: Similar structure but with a methoxy group instead of a fluoro group.
3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid: Similar structure but with different substitution patterns on the isoxazole ring.
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, while the methoxy group can modulate its solubility and pharmacokinetic properties .
特性
分子式 |
C11H8FNO4 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-9-3-2-6(12)4-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
InChIキー |
JQNVEOMCDQUVKD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


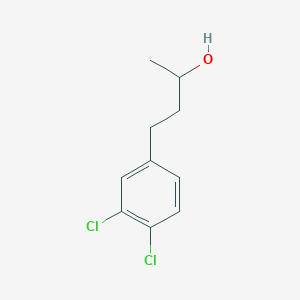

![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)

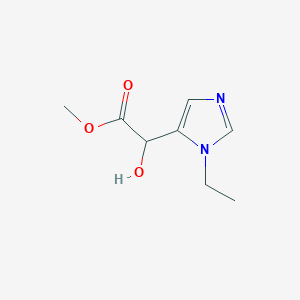
![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)



![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)


